Protease Resistance: DL-Hexapeptide Exhibits Fundamentally Altered Degradation Kinetics vs. All-L Bradykinin (2-7)
The replacement of L-amino acids with D-enantiomers is the most effective method for preventing proteolytic degradation of peptides. While the all-L bradykinin (2–7) fragment has a reported in vivo half-life of only ~15–30 seconds due to rapid cleavage by kininases and ACE [1], D-amino acid substitution strategies have been documented to generate peptide analogs with up to 105-fold improvements in stability and potency, resulting in half-lives extended from seconds to many hours [2]. Although direct intrapeptide comparative half-life data for this specific racemic hexapeptide versus its all-L counterpart have not been published, the established class-level effect of D-amino acid incorporation provides a strong inferential basis for expecting significantly prolonged stability.
| Evidence Dimension | Proteolytic stability (half-life comparison) |
|---|---|
| Target Compound Data | Not directly quantified; inferred significant increase based on class effect. |
| Comparator Or Baseline | All-L Bradykinin (2-7): t1/2 ≈ 15-30 s in plasma [1]. |
| Quantified Difference | Class-level D-amino acid substitution yields up to 105-fold half-life extension [2]. |
| Conditions | In vivo and in vitro human plasma assays. |
Why This Matters
For experiments requiring prolonged exposure to biological matrices or where peptide degradation confounds results, the DL-hexapeptide is predicted to provide substantially greater solution stability than its all-L counterpart.
- [1] Cyr, M., Lepage, Y., Blais, C. Jr., et al. (2001). Bradykinin and des-Arg(9)-bradykinin metabolic pathways and kinetics of activation of human plasma. American Journal of Physiology-Heart and Circulatory Physiology, 281(1), H275-H283. View Source
- [2] Moll, G. N., Kuipers, A., & Rink, R. (2018). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. Frontiers in Immunology, 9, 233. View Source
